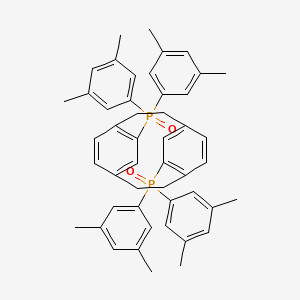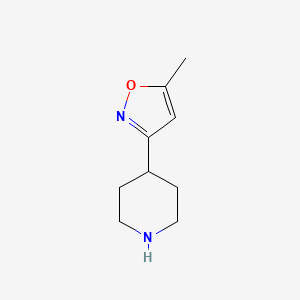
5-Methyl-3-(piperidin-4-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(piperidin-4-yl)isoxazole: is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a piperidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(piperidin-4-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, which forms the isoxazole ring . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), but metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazoles often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-3-(piperidin-4-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the piperidinyl group, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methyl-3-(piperidin-4-yl)isoxazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It is studied for its potential as an enzyme inhibitor and receptor modulator .
Medicine: In medicine, isoxazole derivatives are explored for their therapeutic potential. They exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility makes it a valuable compound in various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(piperidin-4-yl)isoxazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition or activation of key signaling pathways .
Comparación Con Compuestos Similares
- 3-Methyl-5-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole
- 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
- 2,4-Dimethyl-5-(1H-pyrazol-3-yl)-1,3-oxazole
- Methyl 5-methyl-4-(1H-pyrazol-3-yl)-3-isoxazolecarboxylate
Uniqueness: 5-Methyl-3-(piperidin-4-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a piperidinyl group on the isoxazole ring differentiates it from other similar compounds, providing unique reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
5-methyl-3-piperidin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(11-12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
Clave InChI |
LITBAXRUGPQRJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


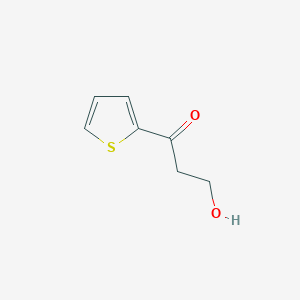
![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
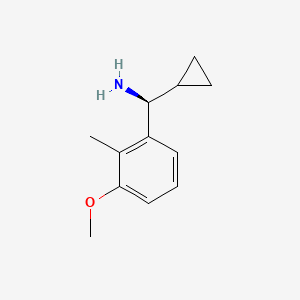

![Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1S,5S)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12842175.png)

![3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12842191.png)
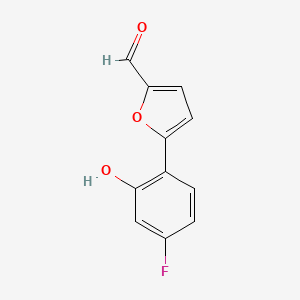
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile](/img/structure/B12842199.png)
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
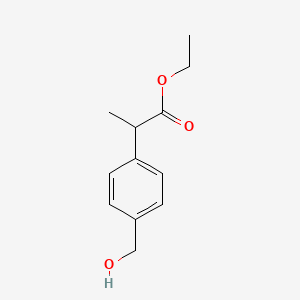
![2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)
